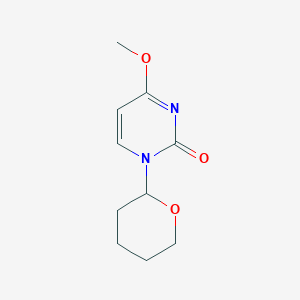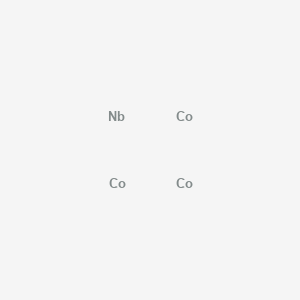
Cobalt;niobium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt-niobium is an intermetallic compound formed by the combination of cobalt and niobium. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, catalysis, and electronics. The combination of cobalt and niobium results in a material that exhibits excellent mechanical strength, high-temperature stability, and unique electronic properties.
準備方法
Synthetic Routes and Reaction Conditions: Cobalt-niobium compounds can be synthesized through various methods, including solid-state reactions, mechanical alloying, and chemical vapor deposition. One common method involves the direct reaction of cobalt and niobium powders at high temperatures. The reaction typically occurs in a vacuum or inert atmosphere to prevent oxidation. The powders are mixed in stoichiometric ratios and heated to temperatures ranging from 1000°C to 1500°C. The resulting product is then cooled and annealed to achieve the desired phase and microstructure.
Industrial Production Methods: In industrial settings, cobalt-niobium compounds are often produced using arc melting or induction melting techniques. These methods involve melting the constituent metals in a high-temperature furnace, followed by rapid cooling to form the desired intermetallic compound. The use of high-purity starting materials and controlled atmospheres is crucial to ensure the quality and consistency of the final product.
化学反応の分析
Types of Reactions: Cobalt-niobium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The oxidation of cobalt-niobium can lead to the formation of cobalt oxide and niobium oxide, which are useful in catalytic applications. Reduction reactions can be used to revert the oxides back to the metallic state.
Common Reagents and Conditions: Common reagents used in the chemical reactions of cobalt-niobium include oxygen, hydrogen, and various acids and bases. Oxidation reactions typically occur at elevated temperatures in the presence of oxygen or air. Reduction reactions often involve the use of hydrogen gas or reducing agents such as sodium borohydride.
Major Products Formed: The major products formed from the chemical reactions of cobalt-niobium include cobalt oxide, niobium oxide, and various mixed oxides. These products have applications in catalysis, electronics, and materials science.
科学的研究の応用
Cobalt-niobium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including hydrogenation and oxidation reactions. In biology and medicine, cobalt-niobium compounds are being investigated for their potential use in biomedical implants and drug delivery systems due to their biocompatibility and unique electronic properties. In industry, these compounds are used in the production of high-performance alloys and coatings that require excellent mechanical strength and high-temperature stability.
作用機序
The mechanism by which cobalt-niobium compounds exert their effects is primarily related to their electronic and catalytic properties. The presence of cobalt provides redox activity, while niobium contributes to the stability and structural integrity of the compound. The combination of these elements results in a material that can effectively catalyze various chemical reactions and exhibit unique electronic behavior. Molecular targets and pathways involved in the action of cobalt-niobium compounds include the activation of hydrogen and oxygen molecules, as well as the stabilization of reactive intermediates.
類似化合物との比較
Cobalt-niobium compounds can be compared to other intermetallic compounds such as cobalt-tantalum and cobalt-titanium. While all these compounds exhibit high mechanical strength and stability, cobalt-niobium stands out due to its unique electronic properties and catalytic activity. Similar compounds include cobalt-tantalum, cobalt-titanium, and cobalt-molybdenum, each of which has its own set of properties and applications. Cobalt-niobium’s combination of redox activity and structural stability makes it particularly suitable for applications in catalysis and high-performance materials.
特性
CAS番号 |
12017-54-8 |
|---|---|
分子式 |
Co3Nb |
分子量 |
269.70595 g/mol |
IUPAC名 |
cobalt;niobium |
InChI |
InChI=1S/3Co.Nb |
InChIキー |
FFQSRQVDFVYCSH-UHFFFAOYSA-N |
正規SMILES |
[Co].[Co].[Co].[Nb] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


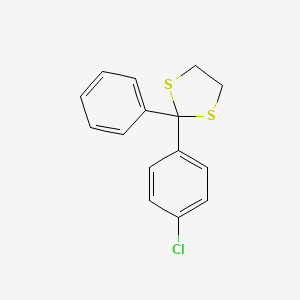
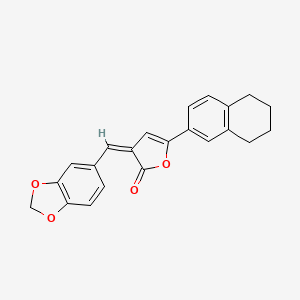
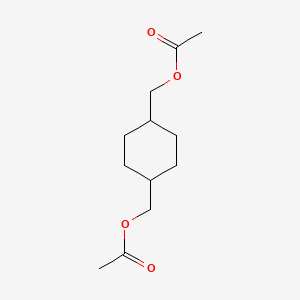
![Ethyl (2Z)-3-ethyl-2-({[2-(2-methylpiperidin-1-yl)-2-oxoethanesulfonyl]acetyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B14726338.png)

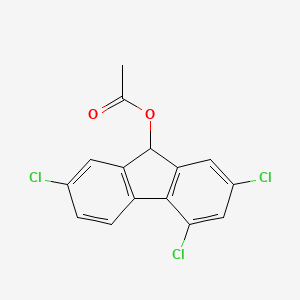
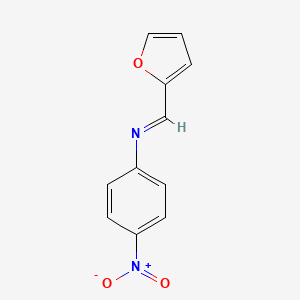
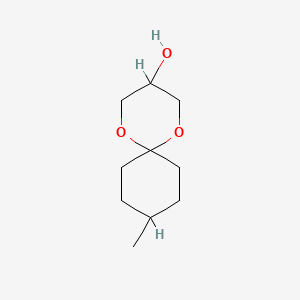

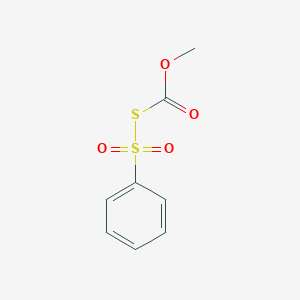
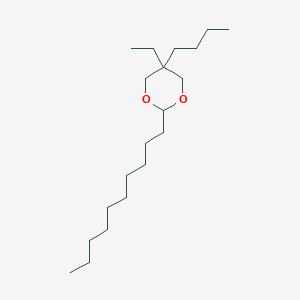
![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[(4-methoxyphenyl)-diphenylmethoxy]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14726389.png)
![[1-(2-Butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate](/img/structure/B14726395.png)
